Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate
Description
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Adopts a chair conformation, with the carbamate and benzo[d]thiazole groups in equatorial positions. |
| Benzo[d]thiazole | Planar aromatic system enabling π-π stacking interactions in supramolecular contexts. |
| Tert-butyl Carbamate | Steric bulk enhances solubility in organic solvents and stabilizes the carbamate against hydrolysis. |
Crystallographic Analysis and Conformational Studies
While crystallographic data for this specific compound remains unpublished, analogous piperidine-carbamate derivatives exhibit chair conformations for the piperidine ring, with substituents preferentially occupying equatorial positions to minimize steric strain. Computational models predict similar behavior for tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate, where:
Torsional Angle Analysis
| Bond | Predicted Angle (°) | Rationale |
|---|---|---|
| N(piperidine)-C(benzothiazole) | 120–130 | Maximizes conjugation with the thiazole π-system. |
| O(carbamate)-C(carbonyl) | 180 | Resonance stabilization of the carbamate group. |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 1.43 ppm (s, 9H) : tert-butyl protons.
- δ 3.10–3.80 ppm (m, 5H) : Piperidine ring protons (N-CH₂ and N-CH groups).
- δ 7.20–8.10 ppm (m, 4H) : Aromatic protons of the benzo[d]thiazole moiety.
- δ 28.1 ppm : tert-butyl carbons.
- δ 79.5 ppm : Quaternary carbon of the tert-butyl group.
- δ 155.2 ppm : Carbamate carbonyl carbon.
- δ 121–165 ppm : Aromatic carbons of the benzo[d]thiazole ring.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- m/z 333.5 : Molecular ion peak ([M]⁺).
- m/z 276.4 : Loss of the tert-butyl group ([M - C₄H₉]⁺).
- m/z 178.2 : Benzo[d]thiazole-piperidine fragment ([C₁₁H₁₀N₂S]⁺).
Computational Molecular Modeling and DFT Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties and reactivity:
Optimized Geometry
Bond Lengths :
- C=O (carbamate): 1.21 Å
- C-N (piperidine): 1.47 Å
- C-S (thiazole): 1.75 Å
Partial Charges :
- Carbamate oxygen: -0.52 e
- Piperidine nitrogen: -0.31 e
- Thiazole sulfur: +0.18 e
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.2 | Benzo[d]thiazole π-system |
| LUMO | -1.8 | Carbamate carbonyl π* orbital |
The HOMO-LUMO gap of 4.4 eV suggests moderate kinetic stability, consistent with the compound’s synthetic utility as an intermediate.
Properties
IUPAC Name |
tert-butyl N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)18-12-7-6-10-20(11-12)15-19-13-8-4-5-9-14(13)23-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMGMOQUVOFZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of tert-Butyl Piperidin-3-ylcarbamate
Piperidin-3-amine is Boc-protected using di-tert-butyl dicarbonate (Boc anhydride) under mild conditions.
Procedure :
-
Dissolve piperidin-3-amine (1.0 eq) in dichloromethane (DCM).
-
Add Boc anhydride (1.2 eq) and triethylamine (TEA, 2.0 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Extract with water, dry over Na2SO4, and concentrate to obtain tert-butyl piperidin-3-ylcarbamate as a white solid (yield: 85–92%).
Characterization :
Step 2: SNAr Reaction with 2-Chlorobenzothiazole
The Boc-protected piperidine undergoes SNAr with 2-chlorobenzothiazole under basic conditions.
Procedure :
-
Suspend tert-butyl piperidin-3-ylcarbamate (1.0 eq) and 2-chlorobenzothiazole (1.1 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs2CO3, 2.0 eq) and heat at 100°C for 6–8 hours.
-
Cool, dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/EtOAc 4:1) to isolate the product (yield: 68–75%).
Optimization Insights :
-
Base selection : Cs2CO3 outperforms K2CO3 or NaH due to superior solubility and milder conditions.
-
Solvent : DMF enhances reaction rate by stabilizing the transition state.
Characterization :
Step 1: Synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine
Piperidin-3-amine reacts directly with 2-chlorobenzothiazole under SNAr conditions.
Procedure :
-
Mix piperidin-3-amine (1.0 eq) and 2-chlorobenzothiazole (1.05 eq) in DMF.
-
Add K2CO3 (2.5 eq) and stir at 80°C for 10 hours.
-
Filter, concentrate, and recrystallize from ethanol to obtain the intermediate (yield: 70–78%).
Challenges :
Step 2: Boc Protection of the Amine
The free amine is protected via standard Boc anhydride protocol.
Yield : 80–88% after column purification (hexane/EtOAc 3:1).
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 58–63% | 56–60% |
| Key Advantage | Avoids handling free amine | Fewer purification steps |
| Disadvantage | Higher cost of Boc-protected starting material | Risk of side reactions with free amine |
| Purity (HPLC) | ≥98% | ≥95% |
Route A is preferred for large-scale synthesis due to better reproducibility, while Route B suits small-scale exploratory work.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Base Screening
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| Cs2CO3 | 6 | 75 |
| K2CO3 | 10 | 62 |
| NaH | 4 | 68 (with side products) |
Cs2CO3 provides optimal balance of reactivity and selectivity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The benzo[d]thiazole moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Dimethylformamide (DMF): A common solvent for reactions involving this compound.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine, while oxidation of the benzo[d]thiazole moiety could produce sulfoxides or sulfones.
Scientific Research Applications
Research indicates that tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate has been investigated for various biological activities:
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which could have implications for metabolic disorders and other diseases.
- Receptor Interaction : It interacts with various receptors, potentially influencing signaling pathways relevant to neurological and psychiatric conditions.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease research.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Utilizing appropriate precursors and reaction conditions, the piperidine structure is formed.
- Substitution with Benzo[d]thiazole : The introduction of the benzo[d]thiazole moiety occurs through nucleophilic substitution reactions.
- Carbamate Formation : The final step involves the formation of the carbamate functional group, often using tert-butyl chloroformate as a reagent.
Common reagents include potassium carbonate as a base and dimethylformamide as a solvent.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
Case Study 1: Neurological Applications
A study investigated the compound's effects on neurotransmitter receptors linked to anxiety and depression. Results indicated that it may enhance receptor binding affinity, suggesting potential use in treating mood disorders.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited notable activity against several bacterial strains. This finding opens avenues for developing new antimicrobial agents.
Case Study 3: Cancer Research
Research has explored its role in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The results indicate potential as an adjunct therapy in cancer treatment regimens.
Mechanism of Action
The mechanism of action of tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
tert-Butyl ((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (13c)
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate
- Structural Features : Replaces benzo[d]thiazole with benzo[d]isothiazole (sulfur vs. nitrogen in the heterocycle) and adds a methyl group to the carbamate.
- The methyl group may sterically hinder interactions with enzymes or receptors .
tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
- Structural Features : Substitutes benzo[d]thiazole with a pyrimidine ring bearing methoxy and methylthio groups.
- Implications : The pyrimidine core introduces distinct π-π stacking behavior, while methylthio may increase lipophilicity and oxidative instability .
Non-Piperidine Analogues
N1-(Benzo[d]thiazol-2-yl)cyclobutane-1,3-diamine (28)
- Structural Features : Cyclobutane replaces piperidine; lacks the tert-butyl carbamate group.
tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate
- Structural Features : Pyridine replaces piperidine; thiazole replaces benzo[d]thiazole.
- Implications : The simpler thiazole heterocycle reduces aromatic surface area, likely diminishing target affinity compared to benzo[d]thiazole-containing analogues .
Functional Group Variations
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
- Structural Features : Ethyl-thiazole substituent instead of benzo[d]thiazole.
- Storage at 2–8°C suggests higher sensitivity to degradation compared to the target compound .
tert-Butyl (1-(but-3-yn-1-yl)piperidin-3-yl)carbamate
- Structural Features : Alkyne substituent replaces benzo[d]thiazole.
- Implications : The alkyne enables click chemistry applications but lacks the aromatic interactions critical for biological activity in the parent compound .
Comparative Data Table
Pharmacological and Industrial Relevance
- Solubility : Benzo[d]thiazole-containing compounds generally exhibit moderate aqueous solubility due to aromatic stacking, whereas pyrimidine or alkyne derivatives may require formulation adjustments .
- Stability : The tert-butyl carbamate group enhances stability under basic conditions, but methylthio or alkyne substituents introduce vulnerabilities to oxidation .
- Target Affinity : Benzo[d]thiazole’s planar structure favors interactions with aromatic residues in enzyme active sites, outperforming simpler thiazoles or pyridines .
Biological Activity
Tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzo[d]thiazole moiety, characterized by the presence of a tert-butyl group attached to a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 347.5 g/mol .
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors influenced by the benzo[d]thiazole moiety. This interaction likely enhances binding affinity and selectivity, leading to various biological effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U87) cells. The compound induces apoptosis in these cell lines, as evidenced by flow cytometry analyses that reveal increased caspase activity and morphological changes indicative of programmed cell death .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis via caspase activation |
| U87 | 45.2 ± 13.0 | Cytotoxic effects observed |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It exhibits inhibitory activity against certain kinases and enzymes involved in cancer progression, including those in the PI3K pathway. This suggests that it may play a role in modulating signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Apoptosis Induction : A study demonstrated that this compound significantly increased apoptosis in MCF cell lines at daily dosages, suppressing tumor growth in vivo .
- Inhibition of PD-L1 : Another research effort identified it as a potential small molecule inhibitor of PD-L1, which plays a crucial role in immune evasion by tumors. Disrupting the PD-1/PD-L1 interaction can enhance T-cell activity against tumors, providing a promising avenue for cancer immunotherapy .
- Microtubule Destabilization : The compound was also evaluated for its ability to destabilize microtubules, which is vital for cancer cell division. Results indicated effective inhibition at concentrations as low as 20 μM .
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl (1-(benzo[d]thiazol-2-yl)piperidin-3-yl)carbamate?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting tert-butyl (piperidin-3-yl)carbamate with 2-chlorobenzothiazole derivatives in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (K₂CO₃ or NaH) at elevated temperatures (90–100°C). For example, tert-butyl(piperidin-3-yl)carbamate reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in DMF at 100°C overnight, followed by purification via flash chromatography (ethyl acetate/hexane gradient) to achieve >95% yield . Key variables include solvent polarity, base strength, and reaction time, which influence regioselectivity and byproduct formation.
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Post-synthesis characterization employs ¹H/¹³C NMR (e.g., δ 8.33 ppm for aromatic protons, δ 155.21 ppm for carbamate carbonyl), ESI-MS (m/z 380.1 [M+H]⁺), and HPLC purity analysis . For example, NMR in CDCl₃ confirms the piperidine ring conformation (δ 3.89–3.03 ppm for N-CH₂ groups), while ESI-MS validates molecular weight . Advanced techniques like 2D NMR (COSY, HSQC) resolve stereochemical ambiguities in chiral derivatives.
Advanced: How does structural modification of the piperidine or benzothiazole moieties affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that:
- Piperidine substitutions : Introducing fluoro or trifluoromethyl groups at C5 enhances metabolic stability (e.g., tert-butyl N-[(3R,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate derivatives show improved pharmacokinetics) .
- Benzothiazole modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at C6 increase target affinity, as seen in anti-inflammatory derivatives where 3-chloro substitution reduced IC₅₀ by 40% compared to unsubstituted analogs .
Methodology includes iterative synthesis of analogs, in vitro bioassays (e.g., enzyme inhibition), and computational docking to validate binding modes.
Advanced: What computational methods predict the compound’s reactivity or target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate electron density and correlation energies (e.g., Colle-Salvetti functional) to predict regioselectivity in nucleophilic substitution reactions .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., FLT3 kinase inhibition by tert-butyl derivatives), with force fields optimized for π-π stacking between benzothiazole and kinase hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize derivatives with favorable pharmacokinetics .
Advanced: How to address contradictions in biological assay data between similar compounds?
Methodological Answer:
Contradictions often arise from assay conditions or impurities. Strategies include:
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzyme inhibition assays.
- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., tert-butyl degradation products at <0.1% levels) that may interfere with activity .
- Dose-Response Reproducibility : Test compounds across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
Basic: What are the key considerations in reaction scale-up for this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with DMSO or acetonitrile to reduce toxicity and improve scalability .
- Temperature Control : Use jacketed reactors to maintain 100°C ± 2°C during exothermic steps .
- Purification : Transition from flash chromatography to recrystallization (e.g., ethyl acetate/hexane) for >10 g batches. Monitor for polymorphic changes via XRPD .
Advanced: What analytical techniques resolve impurities or degradation products?
Methodological Answer:
- LC-HRMS : Identifies impurities at ppm levels (e.g., de-tert-butylated analogs with [M+H]⁺ at m/z 280.1) .
- Stability Studies : Accelerated degradation under acidic (0.1N HCl) or oxidative (H₂O₂) conditions reveals hydrolytic cleavage of the carbamate group as the primary degradation pathway .
- Chiral HPLC : Resolves enantiomeric impurities in chiral derivatives using cellulose-based columns (e.g., Chiralpak IC) .
Advanced: How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute benzothiazole with pyridothiazole to enhance solubility (e.g., logP reduction from 3.2 to 2.7) .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) on the piperidine nitrogen to improve oral bioavailability .
- Metabolic Blocking : Fluorination at C3 of piperidine reduces CYP3A4-mediated oxidation, as validated in microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
